molecular formula C24H31N3O3S B3992708 2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(2-ETHYL-6-METHYLPHENYL)-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE

2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(2-ETHYL-6-METHYLPHENYL)-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE

Cat. No.: B3992708
M. Wt: 441.6 g/mol
InChI Key: FSRPHDFKHHVNEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or reduced aromatic compounds.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-[(5-Ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA synthesis or cell division.

    Pathways Involved: It may interfere with signaling pathways that regulate cell growth and apoptosis, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    Albendazole: A benzimidazole derivative used as an anthelmintic.

    Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.

Uniqueness

2-[(5-Ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .

Properties

IUPAC Name

2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3S/c1-6-18-10-8-9-16(3)23(18)27(17(4)14-29-5)22(28)15-31-24-25-20-12-11-19(30-7-2)13-21(20)26-24/h8-13,17H,6-7,14-15H2,1-5H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRPHDFKHHVNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CSC2=NC3=C(N2)C=C(C=C3)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(2-ETHYL-6-METHYLPHENYL)-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE
Reactant of Route 2
2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(2-ETHYL-6-METHYLPHENYL)-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(2-ETHYL-6-METHYLPHENYL)-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(2-ETHYL-6-METHYLPHENYL)-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(2-ETHYL-6-METHYLPHENYL)-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(2-ETHYL-6-METHYLPHENYL)-N-(1-METHOXYPROPAN-2-YL)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.